The compound is derived from the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The specific structure of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione includes three ketone groups at positions 2, 4, and 6 on the pyrimidine ring. The methyl group at position 1 enhances its chemical reactivity and biological activity. The chemical formula for this compound is CHNO, with a molecular weight of approximately 142.11 g/mol .
The synthesis of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione can be achieved through various methods. A common approach involves the Knoevenagel condensation, where barbituric acid reacts with aldehydes or ketones in the presence of a base.
Synthesis Method:
For example, one method involves mixing barbituric acid with an appropriate aldehyde in methanol at room temperature or slightly elevated temperatures for several hours until the product precipitates out .
The molecular structure of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione features:
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione participates in various chemical reactions due to its electrophilic carbonyl groups:
These reactions are significant for synthesizing derivatives with enhanced biological activity .
The mechanism of action for compounds like 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione often involves:
Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
The applications of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione are diverse:
The foundational chemistry of pyrimidinetriones originates with Adolf von Baeyer’s 1864 synthesis of barbituric acid (2,4,6(1H,3H,5H)-pyrimidinetrione) via the condensation of urea and malonic acid derivatives [4] [8]. This discovery established the core heterocyclic scaffold that later enabled medicinal development. Early modifications focused on alkyl substituents at the N1, N3, or C5 positions to modulate pharmacological activity. The specific N1-methylated derivative, 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 2565-47-1), emerged as part of systematic explorations into barbituric acid analogues in the mid-20th century. Its synthesis typically employed classical approaches such as the condensation of N-methylurea with diethyl malonate under reflux conditions, reflecting broader trends in heterocyclic methodology [3] [8]. Unlike its parent compound (barbituric acid), this derivative lacks central nervous system depressant effects but gained utility as a chemical precursor and analytical standard [3] [5].
Table 1: Key Historical Milestones in Pyrimidinetrione Chemistry
Year | Event | Significance |
---|---|---|
1864 | Baeyer synthesizes barbituric acid | Establishes core pyrimidinetrione structure [4] |
1879 | Grimaux develops barbituric acid synthesis from malonic acid/urea | Provides scalable route to unsubstituted scaffold [4] |
Early 20th c. | Alkylation studies at N1, N3, and C5 positions | Enables diversification into pharmacologically active barbiturates [8] |
1943+ | Synthesis of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione reported | Expands scope to non-sedative analogues for industrial use [3] |
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione (systematic IUPAC name: 1-methyl-1,3-diazinane-2,4,6-trione) belongs to the N1-alkylated subclass of barbituric acid derivatives. Its molecular formula is C₅H₆N₂O₃ (molecular weight: 142.11 g/mol), distinguishing it from the parent barbituric acid (C₄H₄N₂O₃) by a methyl group (–CH₃) substitution at the N1 position [3]. This structural change significantly alters physicochemical properties:
Table 2: Structural and Physicochemical Comparison with Related Derivatives
Compound | Molecular Formula | Substituent | Melting Point (°C) | pKa | Notable Feature |
---|---|---|---|---|---|
Barbituric acid | C₄H₄N₂O₃ | None | 245 | 4.01 | High H-bonding capacity [4] |
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione | C₅H₆N₂O₃ | N1-methyl | 132 | 4.35 (conj.) | Loss of N1-H acidity [3] |
1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | C₆H₈N₂O₃ | N1,N3-dimethyl | ~150 | N/A | Symmetric alkylation [6] |
5-Nitro-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione | C₅H₅N₃O₅ | N1-methyl, C5-nitro | N/A | N/A | Electron-withdrawing C5 mod. |
This compound exemplifies the versatility of pyrimidinetriones as synthetic building blocks. Its reactive methylene group at C5 participates in Knoevenagel condensations with aldehydes, forming arylidene derivatives investigated for photophysical applications and as precursors to fused heterocycles like pyrano[2,3-d]pyrimidines [7] [8]. Furthermore, the N1-methyl group enhances lipophilicity compared to barbituric acid, subtly influencing drug-like properties without conferring sedative activity. Its primary biological relevance lies in its role as:
Synthetic methodologies continue to evolve, including microwave-assisted and catalyst-free protocols, underscoring its enduring value in sustainable heterocyclic chemistry [3] [7].
Table 3: Key Applications of Pyrimidinetrione Derivatives in Drug Design
Derivative Class | Target/Therapeutic Area | Role of Pyrimidinetrione Core |
---|---|---|
5-Arylidene barbiturates | Anticancer, Antimicrobial | Michael acceptor/Electron-deficient enone [7] [8] |
Pyrano-fused pyrimidinetriones | Antiviral, Antioxidant | Planar heterocyclic scaffold for DNA intercalation [7] |
N1-Alkylated (e.g., 1-methyl) | Analytical Standards (e.g., Trelagliptin) | Chemically stable reference material [3] [5] |
Spiro-oxindole barbiturates | Antitubercular | Rigid 3D architecture enhancing target selectivity [8] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2